![molecular formula C23H13BrCl3NO3 B11712415 N-{2-[(1-bromonaphthalen-2-yl)oxy]-5-chlorophenyl}-3,5-dichloro-2-hydroxybenzamide](/img/structure/B11712415.png)
N-{2-[(1-bromonaphthalen-2-yl)oxy]-5-chlorophenyl}-3,5-dichloro-2-hydroxybenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-{2-[(1-bromonaftil-2-il)oxi]-5-clorofenil}-3,5-dicloro-2-hidroxibenzamida es un compuesto orgánico complejo caracterizado por su estructura única, que incluye grupos bromonaftil, clorofenil y diclorohidroxibenzamida
Métodos De Preparación
Rutas de Síntesis y Condiciones de Reacción
La síntesis de N-{2-[(1-bromonaftil-2-il)oxi]-5-clorofenil}-3,5-dicloro-2-hidroxibenzamida generalmente implica múltiples pasos. Un método común incluye los siguientes pasos:
Bromación: El material de partida, naftaleno, se somete a bromación para formar 1-bromonaftileno.
Sustitución Nucleofílica: El 1-bromonaftileno reacciona con 2-hidroxi-5-clorofenil para formar 2-[(1-bromonaftil-2-il)oxi]-5-clorofenil.
Amidación: El producto intermedio luego se somete a amidación con ácido 3,5-dicloro-2-hidroxibenzoico para producir el compuesto final.
Métodos de Producción Industrial
La producción industrial de este compuesto puede involucrar rutas sintéticas similares pero a mayor escala. Las condiciones de reacción se optimizan para garantizar un alto rendimiento y pureza. Esto incluye controlar la temperatura, la presión y el uso de catalizadores para facilitar las reacciones.
Análisis De Reacciones Químicas
Tipos de Reacciones
N-{2-[(1-bromonaftil-2-il)oxi]-5-clorofenil}-3,5-dicloro-2-hidroxibenzamida puede sufrir varias reacciones químicas, incluidas:
Oxidación: El compuesto se puede oxidar para formar las quinonas correspondientes.
Reducción: Las reacciones de reducción pueden convertir el compuesto en sus aminas o alcoholes correspondientes.
Sustitución: Los átomos de bromo y cloro pueden ser sustituidos por otros grupos funcionales mediante reacciones de sustitución nucleófila o electrófila.
Reactivos y Condiciones Comunes
Oxidación: Los agentes oxidantes comunes incluyen permanganato de potasio y trióxido de cromo.
Reducción: Los agentes reductores como el hidruro de aluminio y litio o el borohidruro de sodio se utilizan a menudo.
Sustitución: Reactivos como el hidróxido de sodio o el terc-butóxido de potasio pueden facilitar las reacciones de sustitución.
Productos Principales
Los productos principales formados a partir de estas reacciones dependen de las condiciones y reactivos específicos utilizados. Por ejemplo, la oxidación puede producir quinonas, mientras que la reducción puede producir aminas o alcoholes.
Aplicaciones Científicas De Investigación
N-{2-[(1-bromonaftil-2-il)oxi]-5-clorofenil}-3,5-dicloro-2-hidroxibenzamida tiene varias aplicaciones de investigación científica:
Química: Se utiliza como un bloque de construcción para sintetizar moléculas más complejas.
Biología: Se estudia el compuesto por sus posibles actividades biológicas, incluidas las propiedades antimicrobianas y anticancerígenas.
Medicina: Se está investigando para explorar su potencial como agente terapéutico para diversas enfermedades.
Industria: Se utiliza en el desarrollo de nuevos materiales y procesos químicos.
Mecanismo De Acción
El mecanismo de acción de N-{2-[(1-bromonaftil-2-il)oxi]-5-clorofenil}-3,5-dicloro-2-hidroxibenzamida implica su interacción con dianas moleculares específicas. El compuesto puede unirse a enzimas o receptores, inhibiendo su actividad y provocando diversos efectos biológicos. Las vías y dianas exactas dependen de la aplicación específica y son objeto de investigación en curso.
Comparación Con Compuestos Similares
Compuestos Similares
N-bencil-4-(1-bromonaftil-2-il)oxibutano-1-amina: Este compuesto tiene características estructurales similares pero difiere en sus grupos funcionales y aplicaciones.
1-[(6-bromonaftil-2-il)oxi]propan-2-ona: Otro compuesto relacionado con una disposición diferente de grupos funcionales.
Unicidad
N-{2-[(1-bromonaftil-2-il)oxi]-5-clorofenil}-3,5-dicloro-2-hidroxibenzamida es única debido a su combinación específica de grupos bromonaftil, clorofenil y diclorohidroxibenzamida
Propiedades
Fórmula molecular |
C23H13BrCl3NO3 |
|---|---|
Peso molecular |
537.6 g/mol |
Nombre IUPAC |
N-[2-(1-bromonaphthalen-2-yl)oxy-5-chlorophenyl]-3,5-dichloro-2-hydroxybenzamide |
InChI |
InChI=1S/C23H13BrCl3NO3/c24-21-15-4-2-1-3-12(15)5-7-20(21)31-19-8-6-13(25)11-18(19)28-23(30)16-9-14(26)10-17(27)22(16)29/h1-11,29H,(H,28,30) |
Clave InChI |
QMQDSWIXLJMKFO-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C2C(=C1)C=CC(=C2Br)OC3=C(C=C(C=C3)Cl)NC(=O)C4=C(C(=CC(=C4)Cl)Cl)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


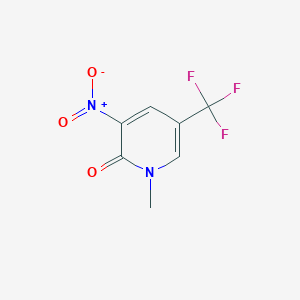
![5-[(2,4-Dimethoxyphenyl)methylidene]-1,3-dimethyl-1,3-diazinane-2,4,6-trione](/img/structure/B11712339.png)
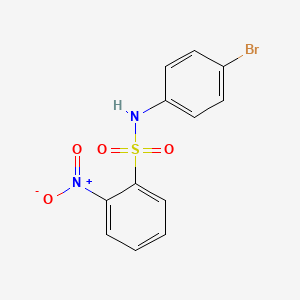
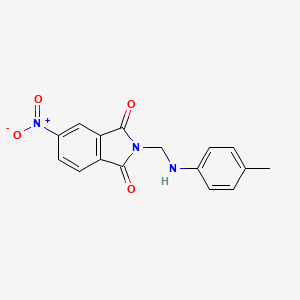
![N-[(4-Methylphenyl)sulfonyl]tryptophan](/img/structure/B11712352.png)
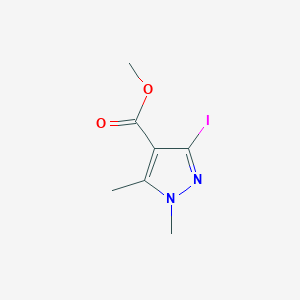
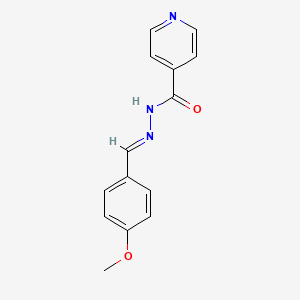
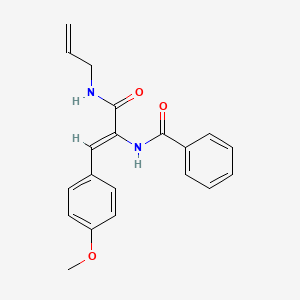
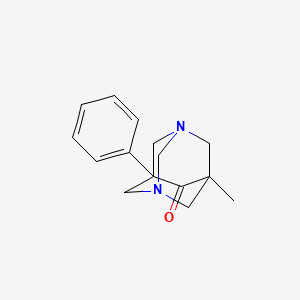
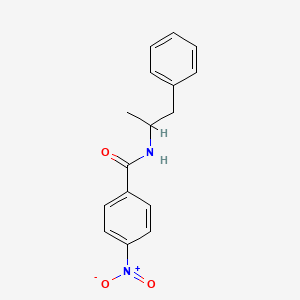
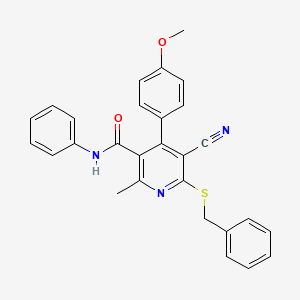
![N-(2,2,2-trichloro-1-{[(2-chlorophenyl)carbamothioyl]amino}ethyl)acetamide](/img/structure/B11712421.png)

![2-{[(3-acetylphenyl)amino]methyl}-1H-isoindole-1,3(2H)-dione](/img/structure/B11712429.png)
